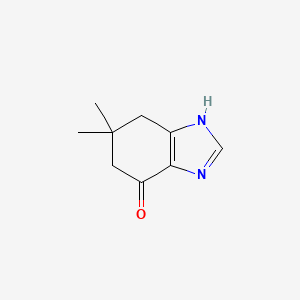
6,6-ジメチル-4,5,6,7-テトラヒドロ-1H-1,3-ベンゾジアゾール-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one is a derivative within the benzimidazole class, which is known for its biological activity and potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related benzimidazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest due to their pharmacological potential. For instance, the synthesis of TIBO derivatives, which are structurally related to benzimidazoles, has been explored for their anti-HIV-1 activity. These compounds are synthesized through various substitutions at different positions on the benzimidazole ring system, which can significantly affect their biological activity . Similarly, the synthesis of other benzimidazole derivatives, such as 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, involves the use of analytical techniques and theoretical calculations to characterize the final products . These methods and findings could be applied to the synthesis of 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one, suggesting that substitutions on the benzimidazole ring are crucial for obtaining the desired chemical and biological properties.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. An X-ray diffraction study has been used to verify the molecular structure of a tetrahydrobis-benzimidazodiazocine derivative . This technique could similarly be applied to determine the precise molecular structure of 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one. Theoretical characterization, such as Density Functional Theory (DFT) calculations, also provides insights into the geometry, energy, and charge distributions of benzimidazole derivatives . These analyses are essential for understanding how structural variations can influence the stability and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives is influenced by their molecular structure. The papers provided do not detail specific chemical reactions involving 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one, but they do discuss the reactivity of similar compounds. For example, the presence of substituents on the benzimidazole ring can affect the electron distribution and, consequently, the reactivity of the molecule . Understanding the reactivity patterns of related compounds can help predict the types of chemical reactions that 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are determined by their molecular structure. For instance, the presence of methyl groups and the specific arrangement of atoms within the molecule can influence properties such as stability, decomposition points, and electronic properties . Theoretical calculations, such as those performed using DFT, can predict various properties, including dipole moments and energy band gaps, which are indicative of how a compound might behave under different physical conditions . These properties are essential for the development of benzimidazole derivatives as pharmaceutical agents.
科学的研究の応用
抗菌活性
イミダゾール誘導体は、 、抗菌性を示すことが判明しています。これらの化合物は、細菌やその他の微生物の増殖を阻害し、さまざまな感染症の治療に役立つ可能性があります .
抗ウイルス活性
これらの化合物は、抗ウイルス活性も示しています 。これらの化合物は、ウイルスの複製を阻害することができ、新しい抗ウイルス薬の開発に役立つ可能性があります .
抗癌活性
イミダゾール誘導体は、その潜在的な抗癌作用について研究されてきました 。これらの化合物は、癌細胞の増殖を阻害することができ、癌治療における可能性のある役割を示唆しています .
抗真菌活性
これらの化合物は、抗真菌性を示すことが示されています 。これらの化合物は、真菌の増殖を阻害することができ、真菌感染症の治療に役立つ可能性があります .
抗炎症活性
イミダゾール誘導体は、抗炎症活性を示しています 。これらの化合物は、炎症を軽減することができ、関節炎やその他の炎症性疾患の治療に役立つ可能性があります .
抗糖尿病活性
これらの化合物は、抗糖尿病性を示すことが判明しています 。これらの化合物は、血糖値の調節に役立つ可能性があり、糖尿病の管理に役立つ可能性があります .
作用機序
Target of Action
Benzimidazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazoles are generally known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting their function .
Biochemical Pathways
Benzimidazoles are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazoles are generally known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzimidazoles .
特性
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-6-8(7(12)4-9)11-5-10-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWPAQERHHKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

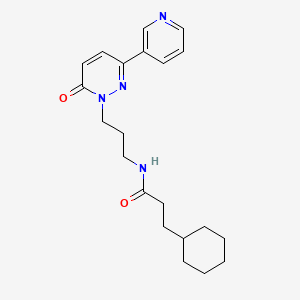
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)

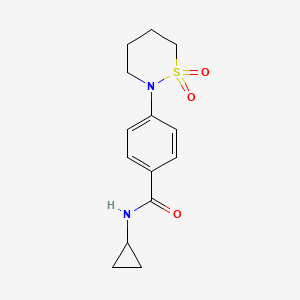
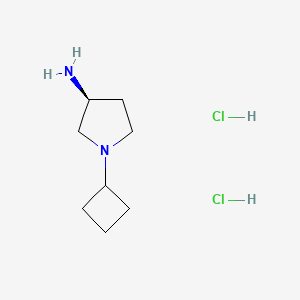
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)
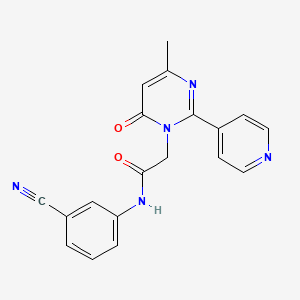
![N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2516783.png)
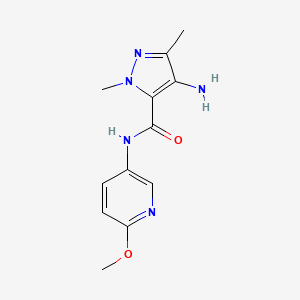
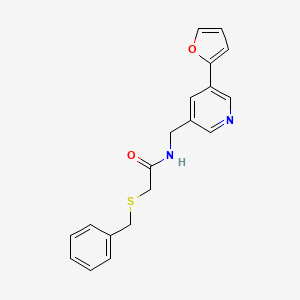
![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)
